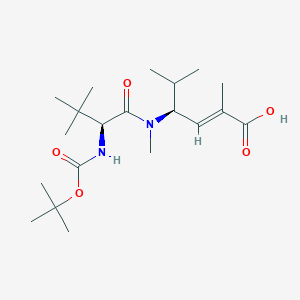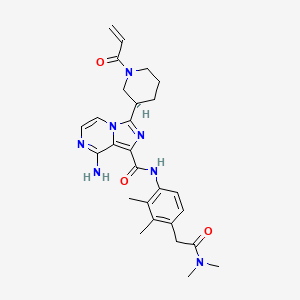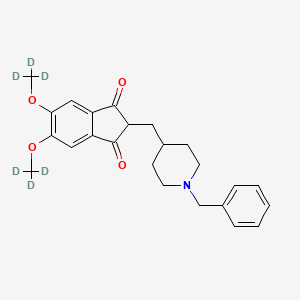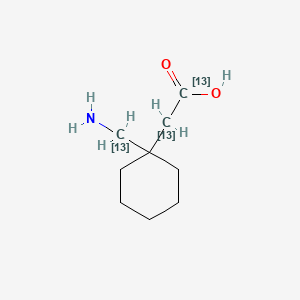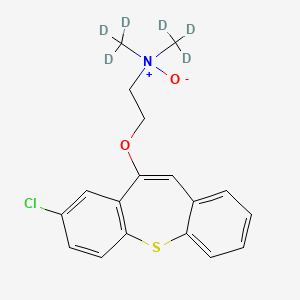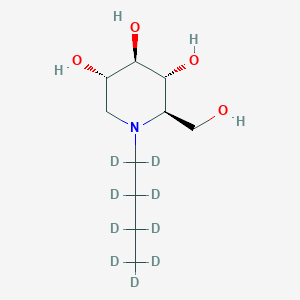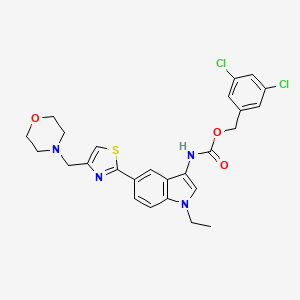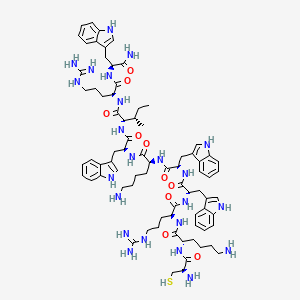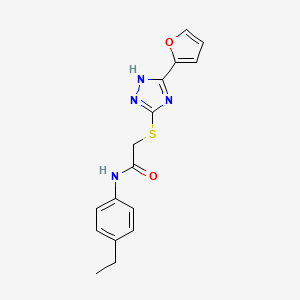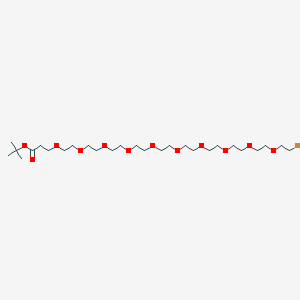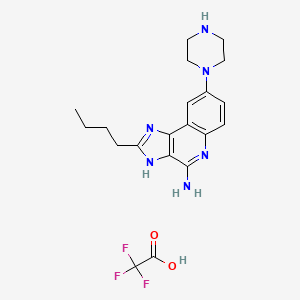
TLR7/8 agonist 4 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 4 TFA is a synthetic compound that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. TLR7/8 agonists are being explored for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 4 TFA typically involves multiple steps, including the formation of an imidazoquinoline core, followed by functionalization with various substituents. One common method involves the reaction of an imidazole derivative with an alkylating agent, followed by cyclization and further functionalization . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TLR7/8 agonist 4 TFA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in the synthesis of TLR7/8 agonists, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s activity .
Scientific Research Applications
TLR7/8 agonist 4 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of imidazoquinoline derivatives.
Medicine: Explored as a potential immunotherapeutic agent for cancer treatment and as an adjuvant in vaccines.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
TLR7/8 agonist 4 TFA exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These transcription factors then induce the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7/8 agonist with potent immunostimulatory properties.
Gardiquimod: Similar to imiquimod but with enhanced activity.
Uniqueness
TLR7/8 agonist 4 TFA is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TLR7 and TLR8. This results in a more potent immune response compared to other similar compounds .
Properties
Molecular Formula |
C20H25F3N6O2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N6.C2HF3O2/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15;3-2(4,5)1(6)7/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23);(H,6,7) |
InChI Key |
VYJJHACSXDTRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


